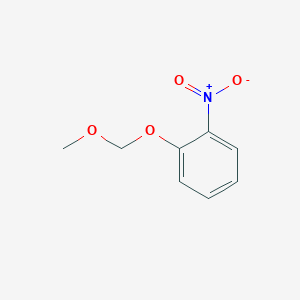
1-(Methoxymethoxy)-2-nitrobenzene
Description
1-(Methoxymethoxy)-2-nitrobenzene is a nitroaromatic compound featuring a methoxymethoxy (-OCH2OCH3) substituent at the 1-position and a nitro (-NO2) group at the 2-position of the benzene ring. Its molecular formula is C8H9NO4, with an average molecular weight of 195.16 g/mol . The methoxymethoxy group is a protected form of a hydroxyl group, often utilized in organic synthesis to enhance stability during reaction conditions . This compound is commercially available (CAS: 25458-47-3) and serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Properties
CAS No. |
25458-47-3 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
1-(methoxymethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C8H9NO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5H,6H2,1H3 |
InChI Key |
ZYFXGJJIOCDRQO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethoxy)-2-nitrobenzene typically involves the nitration of 1-(Methoxymethoxy)benzene. The process can be summarized as follows:
Starting Material: 1-(Methoxymethoxy)benzene.
Nitration: The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically performed at a controlled temperature to prevent over-nitration.
Isolation: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The methoxymethoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or under acidic conditions.
Major Products
Reduction: 1-(Methoxymethoxy)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethoxy)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific biochemical pathways.
Materials Science: It can be used in the preparation of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)-2-nitrobenzene depends on the specific application. In general, the nitro group can participate in redox reactions, while the methoxymethoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of the compound in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The chemical and physical properties of nitroaromatic compounds are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent and Molecular Data
Key Observations :
- Electronic Effects : The nitro group is a strong electron-withdrawing group, making the benzene ring electron-deficient. The methoxymethoxy group, being an ether, has mild electron-donating effects via resonance, creating a unique electronic profile for further functionalization .
- Solubility : Compared to halogenated analogs (e.g., 4-Bromo-1-fluoro-2-nitrobenzene), the methoxymethoxy group improves solubility in organic solvents like acetone or dichloromethane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


